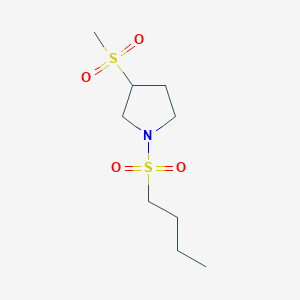

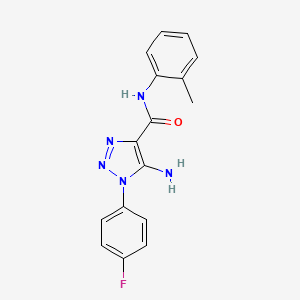

![molecular formula C24H14O4 B2977164 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid CAS No. 217077-89-9](/img/structure/B2977164.png)

4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4’-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid” is a rigid biphenylethyne with carboxylic acids at both ends of the benzene rings . It has a CAS number of 217077-89-9 .

Chemical Reactions Analysis

The compound has been used in the photoreduction of silver ions coordinated onto a Langmuir–Blodgett monolayer . It has also been used in the synthesis of metal-organic frameworks .Physical And Chemical Properties Analysis

The compound has a molecular weight of 366.37 . It is a solid at room temperature . The compound is stable up to 400 °C .Aplicaciones Científicas De Investigación

UV-Vis Spectrum Immunosensor

A novel derivative of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid, specifically 4,4´-(2,5-dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid (p-acid), was synthesized and employed in developing a sensitive UV-vis spectrum immunosensor for α-fetoprotein (AFP) detection. This highlights the potential of such compounds in bioanalytical applications (Li et al., 2013).

Metal–Organic Systems

Research on copper metal–organic systems utilized derivatives of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid for the construction of complex molecular structures. These studies contribute to the understanding of metal–organic frameworks and their potential applications in various fields (Dai et al., 2009).

Fluorescence DNA Sensor

A fluorescence DNA sensor using a derivative of 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid, specifically p-acid doped silica nanoparticles, was developed for sensitive detection of DNA. This technology demonstrates the compound's utility in genetic testing and pathogen detection (Chu et al., 2012).

Photocatalytic Properties

The compound was used as a building block in coordination polymers formulated for the degradation of methyl violet dye, highlighting its potential in environmental applications, particularly in water treatment and pollution control (Lu et al., 2021).

Thiourea Detection

A novel derivative, p-acid-Br, was synthesized and applied in constructing a sensor for thiourea detection. This application underscores the compound's utility in environmental monitoring and safety, particularly in detecting harmful substances (Wang et al., 2016).

Luminescence Sensing

Zirconium-based metal–organic frameworks using derivatives of the compound were developed for luminescence sensing, indicating its potential in advanced sensing technologies (Kalidindi et al., 2014).

Safety and Hazards

Direcciones Futuras

The compound has potential applications in the field of molecular electronics . It has been used in the synthesis of metal-organic frameworks, which have applications in hydrogen storage and oxygen sensing . It has also been used in the photoreduction of silver ions, suggesting potential applications in the fabrication of metal/monolayer/metal devices .

Propiedades

IUPAC Name |

4-[2-[4-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O4/c25-23(26)21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(16-12-20)24(27)28/h1-4,9-16H,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSHZURLUZZSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2977090.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)

![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)